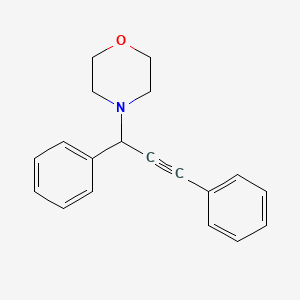
Morpholine, 4-(1,3-diphenyl-2-propynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-(1,3-diphenyl-2-propynyl)- is a chemical compound that belongs to the class of morpholine derivatives Morpholine itself is a heterocyclic amine with both amine and ether functional groups The compound 4-(1,3-diphenyl-2-propynyl)-morpholine is characterized by the presence of a morpholine ring substituted with a 1,3-diphenyl-2-propynyl group
Preparation Methods
The synthesis of Morpholine, 4-(1,3-diphenyl-2-propynyl)- can be achieved through several synthetic routes. One common method involves the reaction of morpholine with 1,3-diphenyl-2-propynyl bromide under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified through standard techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Morpholine, 4-(1,3-diphenyl-2-propynyl)- undergoes various chemical reactions typical of secondary amines. Some of the key reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine nitrogen can be substituted with other functional groups using appropriate reagents.
Addition: The triple bond in the 1,3-diphenyl-2-propynyl group can participate in addition reactions with electrophiles such as halogens or hydrogen halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like potassium carbonate, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Morpholine, 4-(1,3-diphenyl-2-propynyl)- has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit interesting biological activities such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Mechanism of Action
The mechanism of action of Morpholine, 4-(1,3-diphenyl-2-propynyl)- involves its interaction with specific molecular targets. The compound may act as an irreversible inhibitor of certain enzymes, such as tyrosine kinases, by binding to the active site and preventing substrate access. This inhibition can disrupt key signaling pathways involved in cell growth and proliferation. Additionally, the compound may interact with receptors or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Morpholine, 4-(1,3-diphenyl-2-propynyl)- can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Morpholine: The parent compound, which lacks the 1,3-diphenyl-2-propynyl group, and has different chemical properties and applications.
Piperidine: Another heterocyclic amine with a similar structure but different reactivity and biological activity.
Pyrrolidine: A five-membered ring analog with distinct chemical behavior and uses.
The presence of the 1,3-diphenyl-2-propynyl group in Morpholine, 4-(1,3-diphenyl-2-propynyl)- imparts unique chemical properties, such as increased steric hindrance and electronic effects, which can influence its reactivity and interactions with biological targets .
Properties
CAS No. |
114460-92-3 |
|---|---|
Molecular Formula |
C19H19NO |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
4-(1,3-diphenylprop-2-ynyl)morpholine |
InChI |
InChI=1S/C19H19NO/c1-3-7-17(8-4-1)11-12-19(18-9-5-2-6-10-18)20-13-15-21-16-14-20/h1-10,19H,13-16H2 |
InChI Key |
RJNDDABDYIZJQS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(C#CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















